N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine
Overview
Description
N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine, also known as CP-Tetrazole, is a small molecule that has been gaining attention in the scientific research community due to its potential applications and unique properties. CP-Tetrazole is a nitrogen-containing heterocyclic compound that has been used in a wide range of applications, including drug delivery, catalysis, and imaging. It has also been used in the development of new materials and as a building block for more complex molecules.
Scientific Research Applications
N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine has a wide range of applications in scientific research, including drug delivery, catalysis, imaging, and materials development. It has been used as a building block for more complex molecules, and as a catalyst for organic reactions. It has also been used in the development of new materials, such as nanomaterials, and in the development of new imaging agents. In addition, N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine has been used in the development of drug delivery systems, and as a component of drug delivery systems.
Mechanism Of Action
N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine has a unique structure that is capable of binding to a variety of molecules, including proteins, peptides, and nucleic acids. Its binding ability is due to its unique structure, which includes a nitrogen atom, a cyclopropylmethyl group, and a phenyl group. The nitrogen atom is capable of forming hydrogen bonds with other molecules, and the cyclopropylmethyl group is capable of forming hydrophobic interactions. The phenyl group is also capable of forming hydrophobic interactions, as well as van der Waals interactions.
Biochemical And Physiological Effects
N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to bind to proteins, peptides, and nucleic acids, and to modulate their activity. It has also been shown to modulate the activity of enzymes, and to inhibit the activity of certain enzymes. In addition, N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine has been shown to inhibit the activity of certain hormones, and to modulate cell signaling pathways.
Advantages And Limitations For Lab Experiments
N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine has a number of advantages and limitations for use in lab experiments. One advantage is its low cost and availability, which makes it an attractive option for many research projects. Another advantage is its unique structure, which allows it to bind to a variety of molecules and to modulate their activity. A limitation of N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine is its instability in certain conditions, such as in the presence of light or heat.
Future Directions
N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine has many potential future applications and directions for research. One potential direction is the development of new drug delivery systems, which could use N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine as a component. Another potential direction is the development of new imaging agents, which could use N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine as a component. In addition, N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine could be used in the development of new materials, such as nanomaterials and polymers. Finally, N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine could be used in the development of new catalysts, which could be used to facilitate organic reactions.
properties
IUPAC Name |
N-(cyclopropylmethyl)-1-(1-phenyltetrazol-5-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-2-13(15-10-11-8-9-11)14-16-17-18-19(14)12-6-4-3-5-7-12/h3-7,11,13,15H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHSADVKZBVLAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NN=NN1C2=CC=CC=C2)NCC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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